molecular formula C11H12N2O B8782995 5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B8782995
M. Wt: 188.23 g/mol
InChI Key: LQHZMQRFITUYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5'-amino-1'-methylspiro[cyclopropane-1,3'-indole]-2'-one

InChI

InChI=1S/C11H12N2O/c1-13-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5,12H2,1H3

InChI Key

LQHZMQRFITUYRN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C3(C1=O)CC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 5′-bromo-1′-methylspiro[cyclopropane-1,3′-indolin]-2′-one (1.0 g, 4.0 mmol), benzophenone imine (1.4 g, 8.0 mmol), cesium carbonate (3.2 g, 10.0 mmol), (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP, 500 mg, 0.80 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3, 500 mg, 0.55 mmol] to dioxane (20 mL), stir the reaction under nitrogen atmosphere at 110° C. overnight. Cool to room temperature; filter off the solid, concentrate the filtrate under reduced pressure to give a residue. Add hydrochloric acid (1N, 2 mL) and THF (15 mL) to the residue; stir the mixture for 30 mins at room temperature. TLC (PE:EtOAc=1:1) shows the reaction is almost complete. Concentrate the mixture under reduce pressure to give the crude product, purify by flash chromatography (silica gel, EtOAc:PE=1:1) to afford the title compound as a yellow solid (0.7 g, 93.3%). MS: (M+1): 189.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
93.3%

Synthesis routes and methods II

Procedure details

1′-Methyl-5′-nitro-spiro[cyclopropane-1,3′-indoline]-2′-one (3 g) is dissolved in EtOAc (105 ml) and SnCl2.2H2O (9 g; 46.5 mmol) is added. The reaction mixture is refluxed overnight, cooled and filtered over Al2O3. After an aqueous work-up of the filtrate the compound (2.2 g) is obtained.
Name
1′-Methyl-5′-nitro-spiro[cyclopropane-1,3′-indoline]-2′-one
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

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